molecular formula C22H25F3N4O B1629470 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide CAS No. 909669-73-4

5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide

Katalognummer: B1629470
CAS-Nummer: 909669-73-4
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: ZCZQEBHFIFASLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide typically involves multiple steps, including the formation of the trifluoromethylpyridine, the piperidine ring, and the indole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and indole moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)-2,3-dihydroindole-1-carboxamide: Shares a similar structure but with different substituents.

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

5-Methyl-N-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Eigenschaften

CAS-Nummer

909669-73-4

Molekularformel

C22H25F3N4O

Molekulargewicht

418.5 g/mol

IUPAC-Name

5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C22H25F3N4O/c1-15-2-4-19-17(12-15)6-11-29(19)21(30)27-18-7-9-28(10-8-18)14-16-3-5-20(26-13-16)22(23,24)25/h2-5,12-13,18H,6-11,14H2,1H3,(H,27,30)

InChI-Schlüssel

ZCZQEBHFIFASLV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F

Kanonische SMILES

CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)CC4=CN=C(C=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.